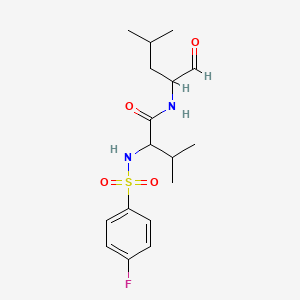

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal

Descripción general

Descripción

El Inhibidor de Calpaína VI es un inhibidor potente y reversible de la calpaína, una familia de proteasas de cisteína dependientes de calcio. La calpaína desempeña un papel crucial en varios procesos celulares, incluida la transducción de señales, la motilidad celular y la apoptosis. La inhibición de la calpaína se ha explorado con fines terapéuticos, particularmente en enfermedades neurodegenerativas y otras condiciones patológicas donde la actividad de la calpaína está desregulada .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de Calpaína VI implica varios pasos, incluida la formación de aldehídos peptídicos. El proceso generalmente comienza con la protección de los grupos amino, seguido de reacciones de acoplamiento para formar el esqueleto peptídico.

Métodos de producción industrial: La producción industrial del Inhibidor de Calpaína VI sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se emplean técnicas como la cromatografía y la cristalización para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de Calpaína VI experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad inhibitoria y especificidad .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del Inhibidor de Calpaína VI incluyen agentes protectores, reactivos de acoplamiento y agentes oxidantes. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr las transformaciones químicas deseadas .

Principales productos formados: Los principales productos formados a partir de estas reacciones son aldehídos peptídicos con mayor actividad inhibitoria contra la calpaína. Estos productos se caracterizan por su capacidad para unirse al sitio activo de la calpaína e inhibir su actividad proteolítica .

Aplicaciones Científicas De Investigación

El Inhibidor de Calpaína VI se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas. En enfermedades neurodegenerativas, ha mostrado promesa en la prevención de la muerte celular neuronal mediada por calpaína. También se está explorando por su papel en la reducción de la inflamación y la fibrosis en varias condiciones patológicas .

En el campo de la investigación del cáncer, el Inhibidor de Calpaína VI se ha investigado por su capacidad para inhibir el crecimiento tumoral y la metástasis al dirigirse a la actividad de la calpaína en las células cancerosas. Además, tiene aplicaciones en el estudio del papel de la calpaína en procesos celulares como la autofagia y la apoptosis .

Mecanismo De Acción

El Inhibidor de Calpaína VI ejerce sus efectos al unirse al sitio activo de la calpaína, evitando así la escisión proteolítica de los sustratos diana. El compuesto interactúa con el residuo de cisteína en el sitio activo, formando un enlace covalente reversible. Esta interacción inhibe la actividad catalítica de la calpaína, lo que lleva a una reducción de la proteólisis de las proteínas celulares .

Los objetivos moleculares del Inhibidor de Calpaína VI incluyen varias isoformas de calpaína, como la calpaína-1 y la calpaína-2. Al inhibir estas proteasas, el compuesto modula las vías de señalización involucradas en la supervivencia celular, la apoptosis y la inflamación .

Comparación Con Compuestos Similares

El Inhibidor de Calpaína VI es único en su capacidad de inhibir selectivamente la calpaína sin afectar significativamente otras proteasas de cisteína. Compuestos similares incluyen el Inhibidor de Calpaína I, el Inhibidor de Calpaína II y el E64d. Estos inhibidores también se dirigen a la calpaína, pero difieren en su estructura química y especificidad .

Lista de compuestos similares:- Inhibidor de Calpaína I

- Inhibidor de Calpaína II

- E64d

- MDL-28170

- SNJ-1945

Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, pero el Inhibidor de Calpaína VI destaca por su inhibición potente y reversible de la calpaína .

Actividad Biológica

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal, commonly referred to as SJA6017, is a synthetic compound recognized for its potent inhibitory effects on calpain, a family of calcium-dependent cysteine proteases. This article delves into the biological activity of SJA6017, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

SJA6017 is classified as a calpain inhibitor , specifically targeting μ-calpain and m-calpain with high affinity. The compound's structure includes a fluorophenylsulfonyl group that enhances its binding capabilities to the active site of calpain enzymes. The inhibition mechanism involves the formation of a reversible complex with the enzyme, thereby preventing substrate proteolysis.

Key Characteristics

- CAS Number : 190274-53-4

- Empirical Formula : C₁₇H₂₅FN₂O₄S

- Primary Targets : μ-calpain (IC₅₀ = 7.5 nM), m-calpain (IC₅₀ = 78 nM), cathepsin B (IC₅₀ = 15 nM), cathepsin L (IC₅₀ = 1.6 nM) .

Inhibition of Calpain Activity

Research indicates that SJA6017 effectively inhibits calpain activity in various cellular models. A study demonstrated that SJA6017 reduced calpain-mediated proteolysis of α-spectrin in monkey retinal tissues exposed to hypoxic conditions, suggesting its role in protecting against cell death induced by oxidative stress .

Cytotoxicity Assessment

Preliminary cytotoxicity studies have shown that SJA6017 exhibits a relatively safe profile at concentrations effective for calpain inhibition. While other protease inhibitors may induce cytotoxic effects at higher doses, SJA6017 maintains cellular viability while exerting its protective effects against programmed cell death (PCD) .

Case Studies

- Retinal Protection in Hypoxia

- Neuroprotection Post-Injury

Conclusion and Future Perspectives

The biological activity of this compound underscores its potential as a therapeutic agent in conditions characterized by excessive calpain activity, such as neurodegenerative diseases and traumatic injuries. Further research is warranted to explore its efficacy in clinical settings and to establish optimal dosing regimens.

The compound's ability to inhibit calpain without significant cytotoxicity positions it as a promising candidate for future pharmacological developments aimed at mitigating calpain-related pathologies.

Propiedades

IUPAC Name |

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJWUIDLGZAXID-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-53-4 | |

| Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.